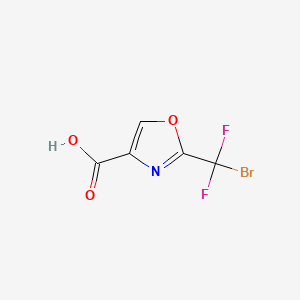
2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid is a chemical compound that features a bromodifluoromethyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the visible light-induced selective hydrobromodifluoromethylation of alkenes using dibromodifluoromethane in the presence of catalytic eosin Y at room temperature . This method provides a convenient and efficient route to obtain the desired compound with broad functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Cycloaddition Reactions: The compound can undergo radical-mediated [3 + 2]-cycloaddition reactions with alkenes under photochemical conditions, resulting in the formation of difluorocyclopentanones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution reactions.
Cycloaddition: Photochemical conditions with the presence of radical initiators are commonly employed.
Major Products:
Substitution Products: New fluorinated compounds with diverse functional groups.
Cycloaddition Products: Difluorocyclopentanones with tetra-substituted E-alkenes.
Wissenschaftliche Forschungsanwendungen
2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the design of fluorescent probes for biological imaging and detection.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The bromodifluoromethyl group can form strong halogen bonds with biological macromolecules, influencing their structure and function. Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
- 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylicacid
- 2-(Chlorodifluoromethyl)-1,3-oxazole-4-carboxylicacid
- 2-(Difluoromethyl)-1,3-oxazole-4-carboxylicacid
Comparison: 2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid is unique due to the presence of the bromodifluoromethyl group, which imparts distinct reactivity and stability compared to its analogs. The bromine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in the design of biologically active molecules .
Eigenschaften
Molekularformel |
C5H2BrF2NO3 |
|---|---|
Molekulargewicht |
241.97 g/mol |
IUPAC-Name |
2-[bromo(difluoro)methyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H2BrF2NO3/c6-5(7,8)4-9-2(1-12-4)3(10)11/h1H,(H,10,11) |
InChI-Schlüssel |
XGPMRRCQEVCKDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(O1)C(F)(F)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine](/img/structure/B13533718.png)
